molecular formula C18H13N3O2S B2722179 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 899734-59-9

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

Cat. No. B2722179
M. Wt: 335.38
InChI Key: QXPCGKQGGQPXCL-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-yl is a structural component found in a variety of chemical compounds . These compounds often exhibit diverse biological activities, including antiviral, antioxidant, and antimalarial properties . Naphthamide, on the other hand, is a component that includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amide group.


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds can be analyzed using various spectroscopic techniques . For example, the IR spectra of these compounds often reveal characteristic bands at specific wavenumbers .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-yl compounds can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Scientific Research Applications

Novel Synthesis Methods

Research has highlighted innovative synthesis methods for thieno[2,3-d]pyrimidine derivatives, which are crucial for pharmaceutical chemistry. These compounds, including variations similar to 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, exhibit antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists and antiallergic agents. Notably, novel methods for synthesizing these derivatives have been developed to overcome limitations in substituting at nitrogen atoms, expanding the potential applications of these compounds in medicinal chemistry (Osyanin et al., 2014).

Anticancer Activity

A study on a structurally related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, revealed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells. This finding underscores the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment, offering a foundation for further exploration of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide in oncology (Huang et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[2,3-d]pyrimidine ring enhances these properties, contributing to the development of new antimicrobial and anti-inflammatory agents. This area of research provides a pathway for the application of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide in treating infections and inflammation (Tolba et al., 2018).

Optical Properties and Solid-State Emission

Research into poly(thiophene)s has illustrated that molecular control through postfunctionalization can significantly enhance optical properties and solid-state emission. This suggests that derivatives of 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide could be investigated for their potential in developing advanced materials with specific optical properties (Li et al., 2002).

Future Directions

The future research on thieno[2,3-d]pyrimidin-4-yl compounds could focus on designing new derivatives with improved potency and acceptable pharmacokinetics for in vivo evaluation .

properties

IUPAC Name

3-methoxy-N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-9-12-5-3-2-4-11(12)8-14(15)17(22)21-16-13-6-7-24-18(13)20-10-19-16/h2-10H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPCGKQGGQPXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

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